
Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as sulfonyl, sulfinyl, and carbamoyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester typically involves multiple steps, each requiring specific reagents and conditions. The process often starts with the preparation of intermediate compounds that are subsequently reacted under controlled conditions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and carbonyl compounds. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
化学反応の分析
Types of Reactions
Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group results in the formation of a sulfonyl group, while reduction can lead to the formation of simpler amine derivatives.
科学的研究の応用
Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with target molecules, leading to changes in their structure and activity. These interactions can affect various biological processes, making the compound useful in research and potential therapeutic applications.
類似化合物との比較
Similar Compounds
Methomyl: Another compound with similar functional groups, used as an insecticide.
Acetimidic acid derivatives: Compounds with similar structural features and reactivity.
Uniqueness
Ethanimidothioic acid, N-(((((ethyl(methylsulfonyl)amino)sulfinyl)methylamino)carbonyl)oxy)-, methyl ester is unique due to its combination of multiple functional groups, which provide it with a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound in scientific research and industry.
特性
CAS番号 |
72248-51-2 |
|---|---|
分子式 |
C22H17FN2O4S |
分子量 |
424.4 g/mol |
InChI |
InChI=1S/C22H16N2O.FHO3S/c23-16-21(22(25)19-12-6-2-7-13-19)24(20-14-8-3-9-15-20)17-18-10-4-1-5-11-18;1-5(2,3)4/h1-15,17H;(H,2,3,4)/b22-21-,24-17?; |
InChIキー |
KLRPUDUCMXLCJQ-GTNUDWTHSA-N |
異性体SMILES |
C1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)/C(=C(/C3=CC=CC=C3)\O)/C#N.[O-]S(=O)(=O)F |
正規SMILES |
C1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)C(=C(C3=CC=CC=C3)O)C#N.[O-]S(=O)(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


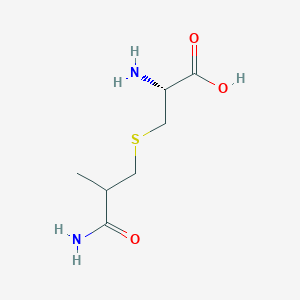
![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)
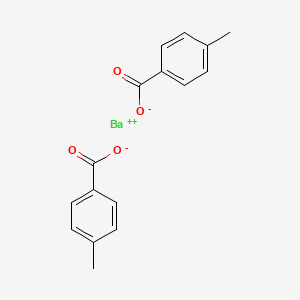
![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)
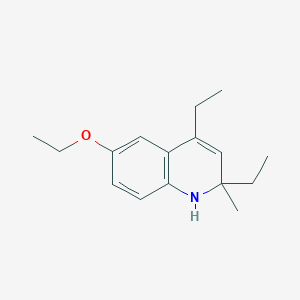
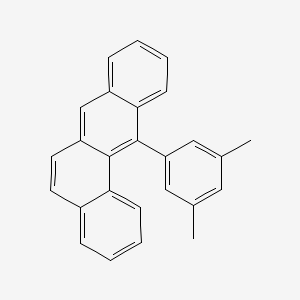
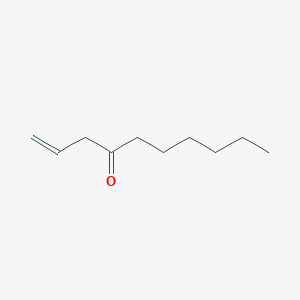
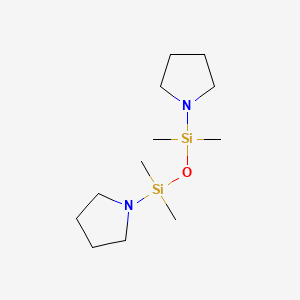

![N-[1-[(6E)-6-hydroxyimino-3-phenylpyridazin-1-yl]propan-2-ylidene]hydroxylamine](/img/structure/B14469332.png)
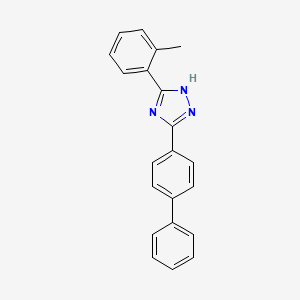


![4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile](/img/structure/B14469360.png)
